molecular formula C9H17NO B14080782 N-(2-Ethylpent-4-en-1-yl)acetamide CAS No. 101347-53-9

N-(2-Ethylpent-4-en-1-yl)acetamide

Cat. No.: B14080782
CAS No.: 101347-53-9
M. Wt: 155.24 g/mol
InChI Key: ALUUGBCPAFQSHI-UHFFFAOYSA-N
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Description

N-(2-Ethylpent-4-en-1-yl)acetamide is an organic compound characterized by the presence of an acetamide group attached to a 2-ethylpent-4-en-1-yl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Ethylpent-4-en-1-yl)acetamide typically involves the reaction of 2-ethylpent-4-en-1-amine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Ethylpent-4-en-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the 2-ethylpent-4-en-1-yl chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or alcohols can react with the acetamide group under basic or acidic conditions.

Major Products Formed

    Oxidation: Epoxides, diols, and carboxylic acids.

    Reduction: Saturated amides.

    Substitution: Various substituted amides and esters.

Scientific Research Applications

N-(2-Ethylpent-4-en-1-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Ethylpent-4-en-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamide group can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(Phenylthio)ethyl)acetamide
  • N-(2-Aminoethyl)acetamide
  • N-(2-(Cyclohex-1-en-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-Ethylpent-4-en-1-yl)acetamide is unique due to its specific structural features, such as the presence of a double bond in the 2-ethylpent-4-en-1-yl chain, which imparts distinct chemical reactivity and potential biological activity compared to other acetamide derivatives.

Properties

CAS No.

101347-53-9

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

N-(2-ethylpent-4-enyl)acetamide

InChI

InChI=1S/C9H17NO/c1-4-6-9(5-2)7-10-8(3)11/h4,9H,1,5-7H2,2-3H3,(H,10,11)

InChI Key

ALUUGBCPAFQSHI-UHFFFAOYSA-N

Canonical SMILES

CCC(CC=C)CNC(=O)C

Origin of Product

United States

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